Castalin

Beschreibung

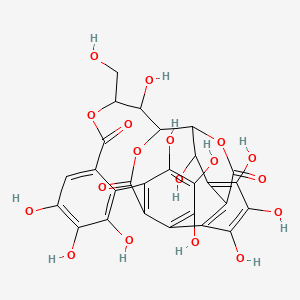

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUHUWSVCUJGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029284 | |

| Record name | Castalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34112-28-2, 19086-75-0 | |

| Record name | Vescalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34112-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Castalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19086-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Castalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019086750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vescalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Castalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castalin, a potent ellagitannin found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical and spectroscopic properties. Furthermore, it details an established experimental protocol for its isolation and purification from natural sources. A key focus of this document is the elucidation of this compound's role in modulating cellular signaling pathways, particularly its recently identified function in the DNA damage response pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex hydrolyzable tannin characterized by a central glucose core esterified with multiple gallic acid and hexahydroxydiphenoyl (HHDP) groups. The spatial arrangement of these phenolic moieties contributes to its unique chemical properties and biological functions.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | 7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione | [1] |

| Molecular Formula | C₂₇H₂₀O₁₈ | [2] |

| Molecular Weight | 632.44 g/mol | [2] |

| Canonical SMILES | C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O | [1] |

| InChI | InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2 | [1] |

| InChIKey | PPUHUWSVCUJGTD-UHFFFAOYSA-N | [1] |

| CAS Number | 19086-75-0 | [2] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound influence its solubility, stability, and bioavailability. Spectroscopic data are essential for its identification and structural elucidation.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value/Description | Citation |

| Appearance | White-yellow powder | [3] |

| Melting Point | 210-215 °C (Note: This was reported for a this compound-loaded nanoparticle formulation and may not represent the melting point of the pure compound) | [4] |

| Solubility | Soluble in methanol, water, DMSO, pyridine, and ethanol. | [3] |

| Polarity | Less polar compared to its diastereomer, vescalagin. | [5] |

| Oxidizability | Less prone to oxidation in solution compared to vescalagin. | [5] |

| Thermodegradability | More stable to heat compared to vescalagin. | [5] |

| 1H NMR & 13C NMR | Data not available in the searched literature. Characterization is typically performed using 1D and 2D NMR experiments. | [6] |

| UV-Vis Spectroscopy | Data not available in the searched literature. | |

| IR Spectroscopy | Data not available in the searched literature. |

Experimental Protocols: Isolation and Purification of this compound from Castanea sativa

This compound can be isolated from various natural sources, with chestnut (Castanea sativa) bark and wood being particularly rich sources. The following protocol outlines a general procedure for its extraction and purification.

3.1. Extraction

-

Material Preparation: Air-dried and ground chestnut bark or wood is used as the starting material.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent. Common solvents include water, methanol, or ethanol. The extraction can be performed at room temperature with stirring or under reflux to increase efficiency.[7] Advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to enhance the yield and reduce extraction time.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Purification

A multi-step chromatographic approach is typically required to isolate pure this compound from the crude extract.

-

Initial Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning or column chromatography on a non-polar resin (e.g., Amberlite XAD) to remove highly non-polar compounds and enrich the tannin fraction.

-

Centrifugal Partition Chromatography (CPC): CPC is an effective technique for the separation of polar compounds like tannins. A suitable biphasic solvent system is selected based on the polarity of the target compound. For instance, a system composed of n-butanol, propanol, and water can be used for the initial fractionation of the extract.[6]

-

Size-Exclusion Chromatography: Fractions enriched in this compound from the previous step can be further purified using size-exclusion chromatography (e.g., Sephadex LH-20) with an appropriate solvent system (e.g., methanol) to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used to obtain highly pure this compound.[6]

-

Purity Assessment: The purity of the isolated this compound should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Signaling Pathways and Biological Activity

Recent research has begun to unveil the molecular mechanisms underlying the biological effects of this compound, particularly in the context of cancer therapy.

4.1. Induction of DNA Damage Response

A significant finding is the ability of this compound to act as a potent inducer of reactive oxygen species (ROS).[8] The resulting oxidative stress leads to DNA damage, which in turn activates cellular DNA damage response (DDR) pathways.

This property of this compound has been shown to enhance the efficacy of CHK1 inhibitors, a class of anticancer drugs.[8] By inducing DNA damage, this compound increases the reliance of cancer cells on DDR pathways, making them more susceptible to the effects of CHK1 inhibition, which disrupts cell cycle checkpoints and can lead to apoptosis.

Experimental Workflow: Investigating the Synergistic Effect of this compound and CHK1 Inhibitors

The following workflow outlines a general experimental approach to study the synergistic anticancer effects of this compound and CHK1 inhibitors.

Conclusion

This compound is a natural product with a well-defined chemical structure and promising biological activities. Its ability to induce ROS and subsequent DNA damage highlights its potential as an adjuvant in cancer therapy, particularly in combination with DDR inhibitors. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation protocols for higher yields, and explore its effects on other cellular signaling pathways. This guide provides a solid foundation for researchers to build upon in their investigation of this intriguing molecule.

References

- 1. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Casticin: A natural flavonoid with promising pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shro.org [shro.org]

- 7. Astragalin relieves inflammatory pain and negative mood in CFA mice by down-regulating mGluR5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Castalin from Chestnut Shells: A Technical Guide

An In-depth Resource for Researchers and Drug Development Professionals on the Extraction and Purification of a Promising Bioactive Compound

Introduction

Castalin, a hydrolyzable ellagitannin, is a significant bioactive compound found in various parts of the chestnut tree (Castanea sativa), with the shells being a particularly rich and readily available source. As a byproduct of the food industry, chestnut shells represent a valuable biomass for the extraction of high-value phytochemicals. This compound and its derivatives have garnered attention in the scientific community for their potential therapeutic properties. This technical guide provides a comprehensive overview of the methodologies for the extraction and isolation of this compound from chestnut shells, tailored for researchers, scientists, and professionals in drug development.

This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow to facilitate a deeper understanding of the processes involved.

Source Material and Preparation

The primary source material is the shell of the sweet chestnut (Castanea sativa). The initial preparation of the raw material is a critical step to ensure efficient extraction.

Protocol for Raw Material Preparation:

-

Collection and Cleaning: Chestnut shells are collected as a byproduct of chestnut processing. They should be cleaned to remove any remaining nut fragments or foreign materials.

-

Drying: The shells are dried to a constant weight to prevent enzymatic degradation and microbial growth, and to standardize the extraction process. Oven drying at a temperature of 55-60°C is a common practice.[1][2]

-

Grinding: The dried shells are ground into a fine powder. This increases the surface area available for solvent interaction, thereby enhancing extraction efficiency. The particle size can influence the extraction yield.

Extraction of this compound-Rich Phenolic Fractions

The extraction process aims to liberate the phenolic compounds, including this compound, from the solid matrix of the chestnut shells. Various techniques and solvents can be employed, each with its own advantages in terms of yield, selectivity, and environmental impact.

Conventional Solid-Liquid Extraction (SLE)

This is a traditional and widely used method for the extraction of phytochemicals.

Experimental Protocol for Conventional SLE:

-

Solvent Selection: Water, particularly boiling water, has been identified as an effective and environmentally friendly solvent for extracting polyphenols from chestnut shells.[2][3] Ethanol-water mixtures (e.g., 50-70% ethanol) are also commonly used and can offer a different selectivity profile.[4][5]

-

Solid-to-Liquid Ratio: A typical ratio is 1:10 to 1:20 (w/v) of chestnut shell powder to solvent.[6]

-

Temperature and Duration: Extractions are often carried out at elevated temperatures to increase solubility and diffusion. For water extraction, boiling for 1 hour is a reported condition.[2] For solvent extractions, temperatures can range from room temperature to the boiling point of the solvent, with durations from 30 minutes to several hours.[6]

-

Procedure:

-

Suspend the ground chestnut shell powder in the chosen solvent at the desired ratio.

-

Heat the mixture to the target temperature and maintain it for the specified duration with continuous stirring.

-

After extraction, cool the mixture and separate the solid residue from the liquid extract by filtration or centrifugation.

-

The resulting supernatant is the crude extract containing this compound.

-

Pressurized Liquid Extraction (PLE)

PLE is a modern and efficient technique that utilizes elevated temperatures and pressures to enhance extraction efficiency.

Experimental Protocol for PLE:

-

Solvent: A mixture of 40% ethanol in water has been identified as an optimal solvent for PLE of bioactive compounds from chestnut shells.

-

Temperature: An optimal temperature of 160°C has been reported.

-

Pressure: A constant pressure of 1700 psi is applied.

-

Duration: A 25-minute extraction time has been found to be effective.

-

Procedure:

-

The ground chestnut shell powder is packed into the extraction cell of the PLE system.

-

The solvent is pumped through the cell under the specified temperature and pressure conditions for the set duration.

-

The resulting extract is collected for further processing.

-

Table 1: Comparison of Extraction Methods for Total Phenolic Content

| Extraction Method | Solvent | Temperature (°C) | Duration | Total Phenolic Content (mg GAE/g dry extract) | Reference |

| Conventional Liquid Extraction (CLE) | Water | 100 (Boiling) | 1 hour | 312.44 ± 3.32 | [1] |

| Ultrasound-Assisted Extraction (UAE) | Water | Not specified | Not specified | 190.12 ± 1.16 | [1] |

| Microwave-Assisted Extraction (MAE) | Water | Not specified | Not specified | Not specified | [1] |

| Pressurized Liquid Extraction (PLE) | 40% Ethanol | 160 | 25 min | 113.68 ± 7.84 (mg GAE/g dry weight) | [3] |

GAE: Gallic Acid Equivalents

Isolation and Purification of this compound

The crude extract obtained from the initial extraction is a complex mixture of various phenolic and non-phenolic compounds. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity.

Preliminary Fractionation

A preliminary fractionation step can be employed to remove non-phenolic compounds and enrich the extract in tannins.

Protocol for Preparative Reversed-Phase Chromatography:

-

Stationary Phase: A C18 reversed-phase column is commonly used.[2]

-

Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is typically employed.

-

Procedure:

-

The crude extract is dissolved in a suitable solvent and loaded onto the preparative C18 column.

-

The column is eluted with a solvent gradient, starting with a high polarity (high water content) and gradually increasing the organic solvent concentration.

-

Fractions are collected at regular intervals and analyzed for their phenolic content. The fractions richest in phenolics can be pooled for further purification.

-

Advanced Purification Techniques

For obtaining high-purity this compound, more advanced chromatographic techniques are required.

CPC is a liquid-liquid chromatography technique that is particularly well-suited for the separation of polar compounds like tannins.

Experimental Protocol for CPC:

-

Solvent System: A biphasic solvent system is required. For the fractionation of chestnut tannins, a system of n-butanol/propanol/water (3:1:4, v/v/v) has been used for the initial separation. A subsequent fractionation of more hydrophilic fractions can be achieved with a water/methyl tert-butyl ether/butanol/acetone (8:5:3:4, v/v/v/v) system.

-

Procedure:

-

The CPC rotor is filled with the stationary phase of the chosen solvent system.

-

The crude or pre-fractionated extract is dissolved in a mixture of the stationary and mobile phases and injected into the system.

-

The mobile phase is pumped through the rotor, and the separated compounds are eluted and collected in fractions.

-

Preparative HPLC is a high-resolution technique used for the final purification of the target compound.

Experimental Protocol for Preparative HPLC:

-

Stationary Phase: A reversed-phase C18 column is a common choice.

-

Mobile Phase: A gradient of acidified water (e.g., with formic acid) and acetonitrile or methanol is typically used for the separation of phenolic compounds.

-

Procedure:

-

The this compound-enriched fraction from the previous purification step is dissolved in the mobile phase and injected into the preparative HPLC system.

-

The separation is performed using a specific gradient elution program.

-

The peak corresponding to this compound is collected.

-

The purity of the isolated this compound can be confirmed by analytical HPLC-DAD and mass spectrometry.

-

Table 2: Quantitative Data on Tannin Content in Chestnut Extracts

| Source Material | Extraction Method | Total Tannin Content (% of dry extract) | Analytical Method | Reference |

| Chestnut Wood | Hot Water Extraction (100°C) | 19.6 - 25.6 | HPLC-DAD | [6] |

| Chestnut Bark | Methanol Extraction | 23.9 - 56.1 (g GAE/100g sample) | Folin-Ciocalteu | [7] |

| Red Internal Seed Shell | 50% Ethanol Extraction | 15.29 (% Catechin Equivalents) | Vanillin Assay | [8] |

Visualizing the Workflow

The following diagrams illustrate the key stages in the extraction and isolation of this compound from chestnut shells.

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Logical flow from raw material to purified compound.

Conclusion

The shells of Castanea sativa are a valuable and sustainable source for the isolation of the bioactive compound this compound. This guide has detailed the key steps, from raw material preparation to advanced purification techniques, providing researchers with a solid foundation for developing and optimizing their own isolation protocols. The combination of conventional extraction methods with advanced chromatographic techniques such as CPC and preparative HPLC is crucial for obtaining high-purity this compound suitable for further biological and pharmacological studies. The presented data and workflows offer a practical framework for scientists and professionals in the field of natural product chemistry and drug development to harness the potential of this promising molecule.

References

- 1. Castanea sativa Mill. Shells Aqueous Extract Exhibits Anticancer Properties Inducing Cytotoxic and Pro-Apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic Profiling of Chestnut Shell (Castanea crenata) Cultivars Using UPLC-QTOF-MS and Their Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. EXTRACTION AND ANALYSIS OF CONDENSED TANNINS IN CASTANEA SATIVA MILL. / Journal of Central European Agriculture, Volume: 10, Issue: 3 / JCEA [jcea.agr.hr]

The Pro-Oxidant Power of Castalin: A Deep Dive into its Mechanism of Action in Cancer Cells

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[CITY, STATE] – [Date] – Castalin, a natural ellagitannin, demonstrates significant potential as an anti-cancer agent through its ability to induce oxidative stress, leading to DNA damage and subsequent cell death. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's pro-oxidant activity, offering valuable insights for researchers and professionals in the field of oncology and drug development.

Recent studies have illuminated the capacity of this compound to disrupt the delicate redox balance within cancer cells, tipping the scales towards a state of overwhelming oxidative stress. This guide will dissect the key findings, present quantitative data in a structured format, detail the experimental methodologies employed in these pivotal studies, and visualize the intricate signaling pathways involved.

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

The primary mechanism by which this compound exerts its cytotoxic effects is through the generation of reactive oxygen species (ROS) within cancer cells. ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can inflict damage upon crucial cellular components, including DNA, proteins, and lipids.

A key study demonstrated that treatment of HeLa cervical cancer cells with this compound leads to a significant increase in intracellular ROS levels, comparable to the effects of hydrogen peroxide, a known potent ROS inducer.[1][2] This surge in ROS is a critical initiating event in the cascade of cellular responses that ultimately culminate in apoptosis, or programmed cell death. The direct involvement of ROS in this compound's mechanism was further solidified by experiments showing that the antioxidant, ascorbic acid, can mitigate the DNA damage induced by this compound.[1][2][3][4]

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic efficacy of this compound has been evaluated across various cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. While specific IC50 values for this compound are not yet widely published, the available data indicates a potent anti-proliferative effect.

| Cell Line | Cancer Type | Observed Effect |

| HeLa | Cervical Cancer | Dose-dependent reduction in cell viability.[1] |

| MCF-7 | Breast Adenocarcinoma | Consistent dose-dependent cytotoxic activity.[1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Demonstrated dose-dependent cytotoxic effects.[1] |

The Cascade of Cellular Damage: From Oxidative Stress to DNA Damage and Apoptosis

The excessive production of ROS initiated by this compound triggers a devastating chain reaction within the cancer cell. This surge in oxidative stress leads to significant DNA damage, a key trigger for apoptosis.

Studies have employed immunofluorescence to detect the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks. Treatment with this compound resulted in a marked increase in γH2AX foci, indicating widespread DNA damage.[1][2] Furthermore, the activation of the DNA damage response (DDR) pathway has been observed, with increased phosphorylation of checkpoint kinase 1 (CHK1), a crucial protein involved in cell cycle arrest and DNA repair.[1]

This extensive DNA damage, coupled with the overwhelming oxidative stress, pushes the cancer cell towards apoptosis. The signaling cascade likely involves the mitochondria, which play a central role in ROS production and the intrinsic apoptotic pathway. While direct studies on this compound's effect on mitochondrial membrane potential are still emerging, it is a well-established mechanism for many ROS-inducing anti-cancer agents.

Synergistic Potential: Enhancing the Efficacy of Chemotherapy

An exciting avenue of research is the synergistic effect of this compound with existing chemotherapeutic agents. Studies have shown that this compound can potentiate the activity of CHK1 inhibitors, such as SRA737.[1][4] By inducing DNA damage and activating the DDR pathway, this compound may render cancer cells more susceptible to drugs that target DNA repair mechanisms, opening up new possibilities for combination therapies.

Visualizing the Molecular Pathways

To provide a clearer understanding of the complex interactions involved in this compound-induced oxidative stress, the following diagrams illustrate the key signaling pathways and experimental workflows.

References

- 1. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]

- 4. This compound Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Castalin's Pro-Oxidant Role in Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castalin, a polyphenol found in chestnut shells, has recently been identified as an inducer of reactive oxygen species (ROS) in cancer cells, a characteristic that diverges from the more commonly attributed antioxidant properties of many polyphenols. This technical guide provides an in-depth analysis of the current understanding of this compound's role in ROS production, focusing on its implications for cancer therapy. This document summarizes the key findings, details the experimental methodologies used to elucidate these effects, and presents the proposed signaling pathways. All quantitative data from cited key experiments are presented in structured tables, and complex biological processes and experimental workflows are visualized using diagrams.

Introduction: The Dichotomous Role of Polyphenols in Oxidative Stress

Polyphenols are a large and diverse group of naturally occurring compounds known for their potential health benefits, which are often linked to their antioxidant properties. However, a growing body of evidence suggests that under certain conditions, particularly in the microenvironment of cancer cells, some polyphenols can exhibit pro-oxidant activity. This can lead to an increase in intracellular ROS levels, inducing oxidative stress and promoting cancer cell death.

This compound, an ellagitannin, has emerged as a noteworthy example of a polyphenol with such dual functionality. Recent research has demonstrated that this compound can induce ROS production in cancer cell lines, leading to significant DNA damage and suggesting a potential therapeutic application in oncology.[1][2] This guide delves into the specifics of this compound's pro-oxidant effects.

This compound-Induced Reactive Oxygen Species (ROS) Production

The central finding regarding this compound's activity in cancer cells is its ability to increase the intracellular concentration of ROS. This effect has been primarily demonstrated in HeLa cervical cancer cells.

Quantitative Analysis of ROS Production

The induction of ROS by this compound has been quantified using fluorescent probes. While the precise numerical data from the primary study by D'Angelo et al. (2025) is not publicly available, the findings indicate a significant, dose-dependent increase in ROS levels. The following table summarizes the observed effects based on the available qualitative descriptions.

| Cell Line | Treatment | Concentration | Observed Effect on ROS Levels (Descriptive) |

| HeLa | Control (DMSO) | - | Basal level of ROS |

| HeLa | This compound | 124 µg/mL | Significant increase in DCF fluorescence, comparable to H₂O₂ treatment. |

| HeLa | Hydrogen Peroxide (H₂O₂) (Positive Control) | 400 µM | Marked increase in DCF fluorescence. |

Note: The quantitative fluorescence intensity values were not available in the cited literature.

Downstream Effects of this compound-Induced ROS: DNA Damage

The elevated levels of ROS induced by this compound trigger a cascade of cellular events, most notably leading to DNA damage. This has been confirmed through the observation of γH2AX foci formation and DNA fragmentation in comet assays.

Quantitative Analysis of DNA Damage

The extent of DNA damage was assessed by quantifying the number of γH2AX foci, a marker for DNA double-strand breaks. The pro-oxidant activity of this compound was further confirmed by the mitigating effect of an antioxidant, ascorbic acid.

| Cell Line | Treatment | Concentration | Observed Effect on γH2AX Foci (Descriptive) |

| HeLa | Control (DMSO) | - | Basal level of γH2AX foci |

| HeLa | This compound | 124 µg/mL | Significant increase in the number of γH2AX foci per cell. |

| HeLa | This compound + Ascorbic Acid (AA) | 124 µg/mL + AA | Significant reduction in the number of this compound-induced γH2AX foci. |

Note: The specific quantitative data on the number of foci per cell were not available in the cited literature.

Proposed Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound-induced ROS production and the workflows for the key experimental procedures.

Caption: Proposed signaling pathway of this compound-induced ROS production and DNA damage in cancer cells.

Caption: Experimental workflow for the detection of intracellular ROS using DCFH-DA.

References

Castalin-Induced DNA Damage in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a natural polyphenol, has emerged as a promising agent in cancer therapy due to its ability to induce DNA damage specifically in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage, supported by experimental data and detailed protocols. The primary mechanisms of action include the generation of reactive oxygen species (ROS), inhibition of key DNA repair enzymes, and the subsequent activation of the DNA Damage Response (DDR) pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanisms of this compound-Induced DNA Damage

This compound employs a multi-pronged approach to induce DNA damage in cancer cells, primarily through two interconnected pathways:

-

Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels. ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can directly damage DNA by causing single- and double-strand breaks, base modifications, and DNA-protein crosslinks. This oxidative stress overwhelms the antioxidant capacity of cancer cells, leading to substantial DNA damage. Studies have shown that the DNA damage induced by this compound can be mitigated by treatment with antioxidants like ascorbic acid, confirming the central role of ROS in its mechanism.[1][2]

-

Dual Inhibition of PARP1 and Topoisomerase II: this compound has been identified as a dual inhibitor of two critical enzymes involved in DNA metabolism and repair:

-

Poly(ADP-ribose) polymerase 1 (PARP1): This enzyme is crucial for the repair of single-strand DNA breaks. By inhibiting PARP1, this compound prevents the efficient repair of these lesions, which can then escalate to more lethal double-strand breaks during DNA replication.

-

DNA Topoisomerase II: This enzyme is essential for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase II by this compound leads to the accumulation of enzyme-linked DNA double-strand breaks, a highly cytotoxic form of DNA damage.

-

This dual inhibitory action disrupts fundamental processes of DNA maintenance and repair, contributing significantly to this compound's anticancer effects.

Signaling Pathways Activated by this compound-Induced DNA Damage

The DNA damage inflicted by this compound triggers the cellular DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and orchestrates a response involving cell cycle arrest and DNA repair. The key signaling cascade activated by this compound is the ATM/ATR-CHK1 pathway:

-

ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related): These are apical kinases that act as primary sensors of DNA double-strand breaks and single-strand breaks, respectively. Upon detecting DNA damage induced by this compound, ATM and ATR are activated through autophosphorylation.

-

CHK1 (Checkpoint Kinase 1): Activated ATM and ATR then phosphorylate and activate the downstream kinase CHK1. Activated CHK1 plays a pivotal role in halting the cell cycle, providing time for the cell to repair the damaged DNA.

The sustained activation of this pathway in the face of overwhelming DNA damage can ultimately lead to programmed cell death (apoptosis).

Visualizing the Signaling Pathway

Caption: this compound induces DNA damage through ROS and enzyme inhibition, activating the DDR pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Enzyme/Assay | Reference |

| IC50 | 0.86 µM | PARP1 Inhibition | |

| Ki | 1.64 µM | PARP1 Inhibition (Mixed type) |

Table 1: this compound's Inhibitory Activity on PARP1.

| Compound | Cell Line | Parameter | Value | Assay | Reference |

| This compound | HeLa, MCF-7, MDA-MB-231 | Synergistic Concentration | 7.7 µg/mL | Cell Viability | [2] |

Table 2: Synergistic Activity of this compound with CHK1 Inhibitor SRA737.

Note: Specific IC50 values for this compound's cytotoxic effects on HeLa, MCF-7, and MDA-MB-231 cells, as well as quantitative fold-increase data for γH2AX foci, require experimental determination using the protocols outlined below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound-induced DNA damage.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

-

Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer).

-

Reagents:

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the this compound dilutions and a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect and quantify DNA single- and double-strand breaks in individual cells.

-

Reagents:

-

Low melting point agarose.

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh).

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

-

Neutralization buffer (0.4 M Tris, pH 7.5).

-

DNA staining solution (e.g., SYBR Green or propidium iodide).

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Harvest and resuspend the cells in PBS at a concentration of 1 x 105 cells/mL.

-

Mix the cell suspension with molten low melting point agarose and spread onto a pre-coated microscope slide.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure the tail length and intensity.

-

Immunofluorescence for γH2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).

-

Reagents:

-

4% Paraformaldehyde (PFA) for fixation.

-

0.25% Triton X-100 in PBS for permeabilization.

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

-

Procedure:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

-

Western Blotting for DDR Proteins

This method is used to detect the expression and phosphorylation status of key proteins in the DNA damage response pathway.

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-ATM (Ser1981), anti-p-ATR (Ser428), anti-p-CHK1 (Ser345), and their total protein counterparts.

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

PARP1 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PARP1.

-

Reagents:

-

Recombinant human PARP1 enzyme.

-

Histone-coated assay plates.

-

NAD+ (PARP1 substrate).

-

Biotinylated NAD+.

-

Streptavidin-HRP.

-

HRP substrate (e.g., TMB).

-

-

Procedure:

-

Incubate the recombinant PARP1 enzyme in histone-coated wells.

-

Add a reaction mixture containing NAD+, biotinylated NAD+, and varying concentrations of this compound.

-

Allow the PARylation reaction to proceed.

-

Wash the wells and add streptavidin-HRP to detect the incorporated biotinylated NAD+.

-

Add the HRP substrate and measure the resulting signal.

-

Calculate the percent inhibition of PARP1 activity at each this compound concentration and determine the IC50 value.

-

Topoisomerase II Inhibition Assay

This assay determines the effect of this compound on the catalytic activity of topoisomerase II.

-

Reagents:

-

Recombinant human Topoisomerase II enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Topoisomerase II reaction buffer with ATP.

-

Stop buffer/loading dye.

-

-

Procedure:

-

Set up reactions containing supercoiled plasmid DNA, Topoisomerase II reaction buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding the Topoisomerase II enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop buffer.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Inhibition is observed as a decrease in the amount of relaxed DNA compared to the enzyme-only control.

-

RNA-Seq Analysis

This high-throughput sequencing method can be used to analyze the global changes in gene expression in cancer cells following this compound treatment, providing insights into the affected cellular pathways.

-

Procedure:

-

Treat HeLa cells with this compound or a vehicle control.

-

Isolate total RNA from the cells.

-

Perform library preparation, including mRNA purification, fragmentation, and cDNA synthesis.

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the sequencing reads to the human reference genome.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound.

-

Conduct pathway analysis on the differentially expressed genes to identify enriched biological pathways, particularly those related to DNA damage, cell cycle, and apoptosis.

-

Experimental and Logical Relationship Diagrams

Caption: Workflow for investigating this compound's effects on cancer cells.

Caption: Logical flow from this compound's mechanism to its therapeutic outcome.

Conclusion

This compound represents a compelling natural compound with significant potential in cancer therapy. Its ability to induce DNA damage through a dual mechanism of ROS production and inhibition of critical DNA repair enzymes makes it a potent cytotoxic agent against cancer cells. The detailed understanding of its mechanism of action, coupled with the robust experimental protocols provided in this guide, will facilitate further research and development of this compound as a standalone or combination therapy in oncology. Future studies should focus on elucidating the full spectrum of its molecular targets and its efficacy in in vivo models to pave the way for its clinical application.

References

The Biological Versatility of Castalin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a natural polyphenol belonging to the ellagitannin family, has emerged as a compound of significant interest within the scientific community. Extracted from sources such as chestnut shells ( Castanea spp.), this molecule is gaining recognition for its diverse biological activities.[1][2][3][4] Preliminary research has illuminated its potential as an antioxidant, anti-inflammatory, anticancer, and antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Biological Activities of this compound

This compound's multifaceted biological profile stems from its unique chemical structure, which enables it to interact with various cellular components and signaling pathways. The primary activities investigated to date include its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent, particularly in the context of triple-negative breast cancer.[1][5][6][7] Its primary mechanism of action involves the induction of reactive oxygen species (ROS) production within cancer cells.[1][5][6] This increase in ROS leads to significant DNA damage, which in turn activates the DNA damage response (DDR) pathway, including the activation of checkpoint kinase 1 (CHK1), a protein essential for cell cycle arrest and DNA repair.[1][7]

A key finding is the synergistic effect of this compound with CHK1 inhibitors, such as SRA737.[1][5][6][8] By inducing DNA damage, this compound enhances the sensitivity of cancer cells to CHK1 inhibition, suggesting a promising combination therapy strategy to improve the efficacy of these targeted drugs and potentially reduce their side effects.[1][5][6] While specific IC50 values for this compound alone are not yet widely published, studies on chestnut shell extracts containing this compound have demonstrated a dose-dependent reduction in the viability of cancer cell lines, including HeLa cells.[6]

Table 1: Anticancer Activity of this compound and Chestnut Shell Extract

| Cell Line | Compound/Extract | Effect | Concentration | Source |

| HeLa | Chestnut Shell Extract | Decreased cell viability | 10, 20, 40 µg/mL | [6] |

| HeLa | This compound | Potentiated SRA737 effect | 7.7 µg/mL | [8] |

| MCF-7 | This compound | Potentiated SRA737 effect | Not specified | [8] |

| MDA-MB-231 | This compound | Potentiated SRA737 effect | Not specified | [8] |

Antimicrobial Activity

This compound has demonstrated notable bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of its antimicrobial action is the disruption of the bacterial cell wall.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity | MIC (µg/mL) | MBC (µg/mL) | Source |

| Staphylococcus aureus | Bactericidal | 500 - 700 | Not specified | Not specified |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | Not specified | Not specified |

Antioxidant Activity

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of growing interest. Ellagitannins, the class of compounds to which this compound belongs, have been reported to possess anti-inflammatory properties. This activity is often associated with the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. However, specific quantitative data on this compound's anti-inflammatory effects are still limited.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's biological activities.

Anticancer Activity: Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the viability of cancer cells.

-

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or chestnut shell extract and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Antimicrobial Activity: Broth Microdilution Assay for MIC and MBC Determination

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.

-

Procedure:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Objective: To evaluate the free radical scavenging capacity of this compound.

-

Procedure:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add different concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

-

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are intrinsically linked to its ability to modulate specific cellular signaling pathways.

DNA Damage Response Pathway in Cancer

As previously mentioned, this compound's anticancer effect is mediated through the induction of ROS and subsequent DNA damage. This triggers the DNA Damage Response (DDR) pathway.

Putative Anti-inflammatory Signaling Pathways

While direct evidence for this compound's effect on specific inflammatory pathways is still emerging, polyphenols are known to modulate key inflammatory signaling cascades such as the NF-κB and MAPK pathways. It is plausible that this compound may exert its anti-inflammatory effects through the inhibition of these pathways, leading to a reduction in the production of pro-inflammatory mediators.

Experimental Workflow Diagrams

Workflow for Determining Anticancer Activity

The following diagram illustrates a typical workflow for assessing the anticancer properties of this compound.

Workflow for Antimicrobial Susceptibility Testing

This diagram outlines the steps involved in determining the antimicrobial efficacy of this compound.

Conclusion and Future Directions

This compound is a promising natural polyphenol with a range of biological activities that warrant further investigation. Its demonstrated anticancer and antimicrobial properties, coupled with its potential as an antioxidant and anti-inflammatory agent, position it as a strong candidate for future drug development.

Future research should focus on:

-

Quantitative Analysis: Determining the specific IC50 values of pure this compound for its antioxidant, anti-inflammatory, and a broader range of anticancer activities.

-

In Vivo Studies: Translating the in vitro findings into animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

-

Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly in the context of inflammation and its antioxidant effects.

-

Synergistic Effects: Exploring the potential of this compound in combination with other therapeutic agents for various diseases.

The continued exploration of this compound's biological activities holds the potential to unlock new therapeutic strategies for a variety of human diseases.

References

- 1. This compound Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ellagitannin Content in Extracts of the Chestnut Wood Aesculus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Profiling of Chestnut Shell (Castanea crenata) Cultivars Using UPLC-QTOF-MS and Their Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Castalin's Impact on Cell Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castalin, a natural compound identified in chestnut shells, has demonstrated notable activity in cancer cell lines.[1] Its primary mechanism involves the induction of reactive oxygen species (ROS), leading to significant DNA damage and the activation of the DNA Damage Response (DDR) pathway.[1][2][3] This activity positions this compound as a compound of interest, particularly for its potential synergistic effects with targeted cancer therapies, such as CHK1 inhibitors.[1][2] This document provides a detailed examination of the molecular mechanisms underlying this compound's effects, focusing on its modulation of key cell signaling pathways, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: ROS-Induced DNA Damage

This compound's primary effect on cancer cells is the induction of oxidative stress through the production of Reactive Oxygen Species (ROS).[1][2] ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA.[4][5] The elevated ROS levels induced by this compound lead to DNA damage, specifically double-strand breaks (DSBs).[2] This damage triggers the activation of the DNA Damage Response (DDR), a critical signaling network that senses DNA lesions and coordinates repair.

The cell's response to this compound-induced damage involves the activation of key DDR proteins, including the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[2] These kinases, in turn, phosphorylate and activate downstream targets, most notably the checkpoint kinase CHK1, which plays a pivotal role in cell cycle arrest to allow for DNA repair.[2] This mechanism suggests that this compound forces cancer cells into a state of reliance on specific repair pathways, creating a vulnerability that can be exploited therapeutically.

Caption: this compound induces ROS, leading to DNA damage and DDR activation.

Modulation of Cell Signaling Pathways

DNA Damage Response (DDR) and CHK1 Signaling

This compound treatment leads to the activation of the DDR pathway, evidenced by the phosphorylation of CHK1 at Serine 345.[3] The activation of CHK1 is dependent on the upstream kinases ATM and ATR, as pre-treatment with caffeine (an ATM/ATR inhibitor) reduces the formation of γH2AX foci, a marker of DNA double-strand breaks.[2]

This targeted activation of the CHK1 pathway highlights a significant therapeutic opportunity. Cancer cells often have defects in their DNA damage response, making them more reliant on remaining checkpoint pathways like the one involving CHK1. By inducing damage with this compound while simultaneously blocking the CHK1 repair pathway with an inhibitor (like SRA737), a synergistic effect can be achieved, enhancing cancer cell death while potentially reducing side effects.[1][2] this compound appears to favor the Non-Homologous End Joining (NHEJ) repair pathway.[1]

Caption: Synergistic action of this compound and a CHK1 inhibitor.

Apoptosis and Cell Viability

While the precise apoptotic pathways modulated by this compound are still under full investigation, its downstream effects on cell viability are clear. By inducing significant DNA damage, this compound pushes cancer cells towards apoptosis (programmed cell death). This is reflected in the dose-dependent reduction in cell viability observed in multiple cancer cell lines.[3] The induction of apoptosis is a common outcome for cells that cannot repair extensive DNA damage.

Quantitative Data on this compound's Efficacy

The cytotoxic effects of this compound have been quantified in various cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined.

| Cell Line | Drug | Incubation Time | IC50 Value | Source |

| HeLa | This compound | 72 h | ~40 µM | [3] |

| MCF-7 | This compound | 72 h | ~30 µM | [3] |

Note: IC50 values are approximate, as interpreted from graphical data in the cited source.

Experimental Protocols

The findings presented in this guide are based on a range of standard and advanced molecular biology techniques.

Compound Identification and Treatment

-

Identification: this compound was identified from chestnut shells using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

-

Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, MCF-7) were cultured under standard conditions. Cells were treated with varying doses of this compound for specified time periods (e.g., 3 to 72 hours) to assess its effects.[2][3]

Measurement of Reactive Oxygen Species (ROS)

-

Protocol: HeLa cells were treated with this compound for three hours. Subsequently, they were incubated with diacetyl-dichlorofluorescein (DCFH-DA). In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent compound DCF, allowing for quantification of ROS levels.[2]

Cell Viability and Cytotoxicity Assays

-

Sulphorhodamine B (SRB) Assay: Cancer cells (HeLa, MCF-7) were incubated with this compound for 72 hours. The SRB assay was then performed to determine cell viability by measuring total protein content, which correlates with the number of living cells.[3]

Western Blot Analysis

-

Purpose: To detect and quantify specific proteins related to the DNA Damage Response.

-

Protocol: HeLa cells were treated with different doses of this compound. Cell lysates were prepared and proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies, such as those for phosphorylated CHK1 (pCHK1 S345). Densitometric analysis was used to quantify protein levels.[3]

Immunofluorescence for DNA Damage

-

Purpose: To visualize DNA double-strand breaks.

-

Protocol: Cells were treated with this compound, with or without pre-treatment with an ATM/ATR inhibitor (caffeine). Cells were then fixed and stained with an antibody against γH2AX, a marker for DNA double-strand breaks. The formation of fluorescent foci was analyzed to quantify the extent of DNA damage.[2]

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound exerts its anticancer effects primarily by elevating intracellular ROS levels, which in turn causes extensive DNA damage and activates the ATM/ATR/CHK1 signaling axis. This mechanism not only inhibits cancer cell viability on its own but also creates a synthetic lethal opportunity when combined with inhibitors of the DDR pathway, specifically CHK1 inhibitors. The data strongly support further investigation into this compound as a potential component of combination therapies in oncology. Future research should aim to fully elucidate its impact on apoptotic signaling pathways, validate its efficacy in preclinical in vivo models, and explore its effects on a broader range of cancer types.

References

- 1. This compound Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Targets of Castalin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the primary cellular targets of Castalin, a naturally occurring ellagitannin. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of this compound's action, presents quantitative data on its efficacy, details experimental protocols for its study, and visualizes the key signaling pathways it modulates.

Executive Summary

This compound has emerged as a promising natural compound with potent anti-cancer properties. This guide elucidates the current understanding of its mechanism of action, which primarily involves the induction of apoptosis and cell cycle arrest in cancer cells. A key feature of this compound's activity is its ability to generate reactive oxygen species (ROS), leading to DNA damage. Furthermore, this document explores the modulatory effects of this compound on critical cellular signaling pathways, including the NF-κB cascade. The provided data and protocols aim to facilitate further research and development of this compound as a potential therapeutic agent.

Quantitative Data on this compound's Cytotoxicity

While specific IC50 values for this compound across a wide range of cancer cell lines are still being extensively researched, existing studies demonstrate its dose-dependent cytotoxic effects. For instance, this compound has been shown to induce a cytotoxic effect in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer) cells. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency and is typically determined using cell viability assays such as the MTT or SRB assay.

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect |

| HeLa | Cervical Carcinoma | Dose-dependent cytotoxicity |

| MCF-7 | Breast Adenocarcinoma | Dose-dependent cytotoxicity |

| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent cytotoxicity |

Note: This table will be updated as more specific IC50 values become publicly available.

Core Cellular Mechanisms and Signaling Pathways

This compound's anti-cancer activity is attributed to its multifaceted impact on cellular processes, primarily through the induction of ROS, leading to DNA damage and subsequent apoptosis.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of this compound is the induction of intracellular ROS.[1][2] ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids. This increase in oxidative stress is a key initiator of the apoptotic cascade in cancer cells.

Caption: this compound induces the production of ROS in cancer cells, leading to DNA damage and apoptosis.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer.[3][4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. While direct modulation by this compound is under investigation, many natural compounds with similar structures are known to inhibit NF-κB activation, thereby suppressing pro-survival signals in cancer cells.

Caption: The canonical NF-κB signaling pathway and the putative inhibitory point of action for this compound.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments used to investigate the cellular effects of this compound.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

-

Complete culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for 72 hours.

-

Cell Fixation: Gently add cold TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.

-

Destaining: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add Tris-base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)

This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.

Materials:

-

HeLa cells

-

This compound

-

Phenol red-free RPMI medium

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

-

Hydrogen peroxide (positive control)

-

DMSO (vehicle control)

-

35 mm dishes with 28 mm bottom wells

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed 1.5 × 10^5 HeLa cells into 35 mm dishes and culture for 24 hours.

-

Washing: Wash cells twice with phenol red-free RPMI.

-

Treatment: Treat cells with this compound (e.g., 124 µg/mL), hydrogen peroxide (400 µM), or DMSO for 3 hours at 37°C in a 5% CO2 atmosphere.

-

Staining: Incubate cells with 50 µM DCFH-DA for 30 minutes at 37°C under 5% CO2.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caption: Experimental workflow for the detection of intracellular ROS using the DCFH-DA assay.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caption: Experimental workflow for the detection of apoptosis by Annexin V and PI staining.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the activation state of signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells and determine protein concentration.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce ROS-mediated DNA damage and apoptosis. This technical guide provides a foundational resource for researchers investigating its therapeutic applications. Future research should focus on elucidating the precise molecular targets of this compound, establishing a comprehensive profile of its IC50 values across a broader range of cancer cell lines, and further delineating its impact on the NF-κB and other critical signaling pathways. Such studies will be instrumental in advancing this compound towards clinical development.

References

- 1. This compound Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Nature of Castalin: A Technical Guide to its Antioxidant and Pro-oxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a natural polyphenol found in high concentrations in chestnut species, presents a fascinating duality in its biological activity. While traditionally recognized for its antioxidant properties, emerging research highlights its potent pro-oxidant effects, particularly within the context of cancer therapy. This technical guide provides an in-depth exploration of this dichotomy, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Understanding the nuanced mechanisms that govern this compound's switch between antioxidant and pro-oxidant roles is crucial for harnessing its therapeutic potential.

Quantitative Data Summary